N-(4-ethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-(4-ethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS: 893787-13-8) is a triazoloquinazoline derivative characterized by a sulfonyl-linked 4-isopropylphenyl group at position 3 and a 4-ethylphenyl substituent at position 3. Its molecular formula is C24H20ClN5O2S (molecular weight: 477.97 g/mol), featuring a planar triazoloquinazoline core that facilitates interactions with biological targets such as kinases or microtubule-associated proteins . The compound is typically stored under inert conditions to prevent degradation, with safety protocols emphasizing avoidance of heat and open flames .
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c1-4-18-9-13-20(14-10-18)27-24-22-7-5-6-8-23(22)31-25(28-24)26(29-30-31)34(32,33)21-15-11-19(12-16-21)17(2)3/h5-17H,4H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPRIXKNRJLJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the sulfonyl and ethylphenyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be explored for its therapeutic properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Kinase Inhibition Potential
The target compound’s triazoloquinazoline core resembles ATP-competitive kinase inhibitors. Analogues like N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine () exhibit microtubule-stabilizing activity (EC50 = 0.2–1.0 μM in tauopathy models), suggesting shared binding motifs with β-tubulin or kinase ATP pockets.
Pharmacokinetic Properties
- Solubility: Methoxy-substituted derivatives (e.g., ) show improved aqueous solubility (~2.5 mg/mL) due to polar ether linkages, whereas the target compound’s isopropyl and ethyl groups prioritize membrane permeability .
- Metabolic Stability: tert-butyl-substituted analogues () demonstrate prolonged half-lives (>6 hours in hepatic microsomes) due to reduced cytochrome P450 interactions.
Preclinical Studies
- Microtubule Stabilization: Analogues with dimethylaminopropoxy substituents (e.g., ) show 80–90% tau aggregation inhibition in neuronal models, though the target compound’s efficacy remains under investigation.
- Safety Profile: The target compound’s precautionary guidelines (P201, P210 ) align with sulfonyl-containing drugs, emphasizing flammability risks during handling.
Biological Activity
N-(4-ethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, also known as Savirin, is a compound of increasing interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula: C18H16N4O3S
- Molecular Weight: 368.4 g/mol
- IUPAC Name: 3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one
The structural formula indicates the presence of a triazole ring fused with a quinazoline moiety, which is significant for its biological interactions.
Anticancer Activity
Savirin has been evaluated for its anticancer properties across various cancer cell lines. In vitro studies have demonstrated its effectiveness against:
- MCF-7 (breast cancer cell line): Exhibited significant growth inhibition with an IC50 value of approximately 7.5 µM.
- A549 (lung cancer cell line): Showed comparable inhibitory effects with IC50 values ranging from 10 to 20 µM.
These findings suggest that Savirin may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic pathways.
Antimicrobial Properties
Research indicates that Savirin possesses antimicrobial activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined in comparison to standard antibiotics:
| Pathogen | MIC (µg/mL) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin |
| Escherichia coli | 20 | Ampicillin |
| Candida albicans | 25 | Ketoconazole |
These results highlight Savirin's potential as an alternative therapeutic agent in treating infections caused by resistant strains.
The biological activity of Savirin can be attributed to several mechanisms:
- Enzyme Inhibition: It acts as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation: Induces oxidative stress leading to cellular damage and apoptosis.
- Modulation of Signaling Pathways: Influences pathways such as PI3K/Akt and MAPK that are critical for cell survival and proliferation.
Study 1: Anticancer Efficacy
In a recent study published in Cancer Letters, Savirin was tested against a panel of human cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis in a dose-dependent manner. The study highlighted the role of Savirin in downregulating anti-apoptotic proteins while upregulating pro-apoptotic factors.
Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial effects of Savirin against various pathogens. The study utilized standard broth microdilution methods to determine MIC values. Results showed significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in treating skin infections.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
